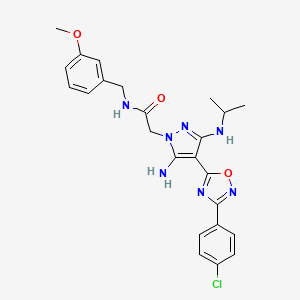

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

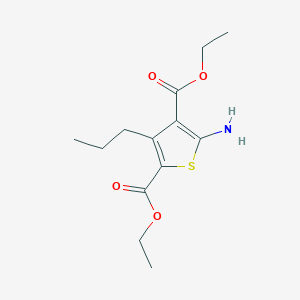

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H18FN5O3S and its molecular weight is 463.49. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound’s structural features suggest potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preclinical studies indicate that it may interfere with key cellular pathways involved in cancer progression .

Antiviral Activity

Due to its unique chemical scaffold, this compound has been investigated for antiviral properties. It may inhibit viral replication by targeting essential viral enzymes or host factors. Researchers have studied its efficacy against RNA and DNA viruses, including influenza, herpesviruses, and HIV .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. This compound’s structure suggests potential anti-inflammatory activity. It may modulate immune responses, suppress pro-inflammatory cytokines, and inhibit inflammatory pathways. Researchers are exploring its use in chronic inflammatory conditions .

Neuroprotective Potential

The compound’s thioether and fluorobenzamide moieties hint at neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Studies in animal models have shown promise in Alzheimer’s and Parkinson’s disease research .

Antibacterial Applications

Researchers have investigated its antibacterial properties against both Gram-positive and Gram-negative bacteria. It may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with bacterial DNA replication. Further studies are needed to optimize its antibacterial efficacy .

Chemical Biology and Drug Design

The compound’s complex structure provides opportunities for chemical biology and drug design. Medicinal chemists can modify specific functional groups to enhance selectivity, bioavailability, and pharmacokinetics. Computational modeling and structure-activity relationship studies are essential for rational drug design .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of triethylamine to form N-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine. The resulting compound is then reacted with 2-naphthylamine in the presence of sodium hydride to form N-(2-naphthyl)-N'-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine. The final step involves the reaction of the intermediate with 2-mercaptoacetic acid in the presence of triethylamine to form the desired compound, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide.", "Starting Materials": [ "4-fluorobenzoic acid", "thionyl chloride", "2-amino-4,6-dihydroxypyrimidine", "triethylamine", "2-naphthylamine", "sodium hydride", "2-mercaptoacetic acid" ], "Reaction": [ "4-fluorobenzoic acid + thionyl chloride → 4-fluorobenzoyl chloride", "4-fluorobenzoyl chloride + 2-amino-4,6-dihydroxypyrimidine + triethylamine → N-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine", "N-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine + 2-naphthylamine + sodium hydride → N-(2-naphthyl)-N'-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine", "N-(2-naphthyl)-N'-(4-fluorobenzoyl)-2-amino-4,6-dihydroxypyrimidine + 2-mercaptoacetic acid + triethylamine → N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" ] } | |

CAS RN |

888416-65-7 |

Product Name |

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide |

Molecular Formula |

C23H18FN5O3S |

Molecular Weight |

463.49 |

IUPAC Name |

N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C23H18FN5O3S/c24-15-10-8-14(9-11-15)21(31)27-19-20(25)28-23(29-22(19)32)33-12-18(30)26-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,26,30)(H,27,31)(H3,25,28,29,32) |

InChI Key |

VEYYQGASOBOCQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2562711.png)

![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)

![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)

![3-[({5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}methyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2562725.png)